3-(4-(Chloromethyl)phenyl)isoxazole
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Overview
Description
3-(4-(Chloromethyl)phenyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chloromethyl)phenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of 4-(Chloromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to produce isoxazole compounds . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Chloromethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used to generate nitrile oxides from oximes.
Catalysts: Copper(I) chloride or ruthenium(II) complexes are used in cycloaddition reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives .
Scientific Research Applications
3-(4-(Chloromethyl)phenyl)isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(4-(Chloromethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways. The isoxazole ring can also interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)isoxazole: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
3-(4-Chlorophenyl)isoxazole: Similar structure but lacks the methyl group, affecting its chemical properties and biological activity.
Uniqueness
3-(4-(Chloromethyl)phenyl)isoxazole is unique due to the presence of both the chloromethyl and isoxazole moieties, which confer distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1187532-70-2 |
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Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 |
InChI Key |
SZRBXIBISJMSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=C2 |
Origin of Product |
United States |
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